6-Heptynenitrile

説明

6-Heptynenitrile is a compound that can be involved in various chemical reactions and possesses interesting properties that make it a subject of research in organic chemistry. While the provided papers do not directly discuss this compound, they do involve compounds with similar structural motifs or functionalities, such as nitriles and heptadiynes, which can provide insights into the behavior of this compound in chemical contexts.

Synthesis Analysis

The synthesis of compounds related to this compound can involve catalytic processes. For instance, the Ru(II)-catalyzed cycloaddition of 1,6-heptadiynes with alkenes leads to the formation of complex structures, demonstrating the synthetic potential of such systems . Although not directly related to this compound, these findings suggest that catalytic methods could be explored for the synthesis of this compound derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be determined using techniques such as X-ray analysis. For example, the structure of a tandem 1:2 adduct involving a 1,6-heptadiyne was elucidated, revealing a 1,2-dicyclopropylcyclopentene skeleton . This indicates that the molecular structure of this compound derivatives could also be complex and may require detailed analysis to understand.

Chemical Reactions Analysis

Compounds structurally related to this compound can undergo a variety of chemical reactions. For instance, 5,6-dideoxy-6-halogeno-α-D-xylo-hept-5-eno-furanurononitriles have been shown to react with different nucleophiles to form six-membered rings or cyclize to five-membered rings . This suggests that this compound could also participate in similar reactions, potentially leading to the formation of diverse cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrile-containing compounds can be quite diverse. For example, a nicotinonitrile derivative exhibited good absorption and fluorescence properties, indicating potential as a blue light-emitting material . This implies that this compound and its derivatives might also display interesting photophysical properties that could be exploited in material science.

科学的研究の応用

Biodegradation and Biotransformation of Explosives

6-Heptynenitrile has implications in the study of explosives' biodegradation and biotransformation. Research focuses on understanding how microorganisms and plants metabolize toxic compounds like explosives, a significant environmental pollutant. This research is crucial for managing these pollutants effectively in the environment (Rylott, Lorenz, & Bruce, 2011).

Chemosensor Development

In the field of chemosensors, this compound plays a role in the creation of selective and sensitive probes for different ions and compounds in solution. For example, a study on a quinoline derivative chemosensor demonstrates its high selectivity and sensitivity for CN− in aqueous solution, highlighting the potential of using this compound derivatives in environmental monitoring and safety applications (Yuanrong et al., 2015).

Ischaemia/Reperfusion Research

In medical research, particularly in studies related to ischaemia and reperfusion in skeletal muscle, this compound derivatives have been used. These studies are significant for understanding the effects of certain treatments on muscle recovery and health (Inan et al., 2009).

Atmospheric Studies on Titan

This compound and its derivatives have applications in astrochemistry, particularly in studying the atmospheres of celestial bodies like Titan. Researchers have examined the infrared spectrum of compounds related to this compound to understand their role in the infrared spectra of Titan's atmosphere (Khlifi & Raulin, 1991).

Catalysis and Chemical Synthesis

The compound has been studied in the context of gold-catalyzed cycloisomerization, which is crucial for advancing synthetic methodologies in organic chemistry. Such research helps in developing new synthetic routes and understanding catalytic processes at a molecular level (Brooner, Robertson, & Widenhoefer, 2014).

Alzheimer's Disease Research

In neurology, particularly Alzheimer's disease research, derivatives of this compound have been utilized in positron emission tomography (PET) scanning to identify and monitor the progression of neurofibrillary tangles and beta-amyloid plaques in patients' brains. This application is pivotal in diagnosing and monitoring Alzheimer's disease (Shoghi-Jadid et al., 2002).

Safety and Hazards

特性

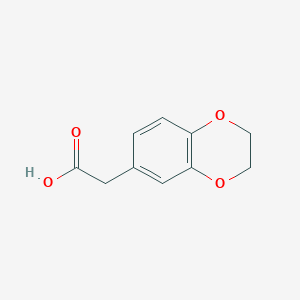

IUPAC Name |

hept-6-ynenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGRRVLEKCQFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

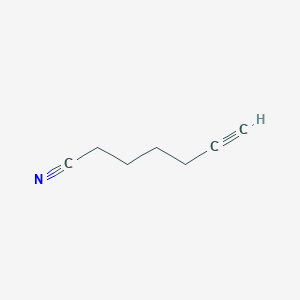

C#CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472012 | |

| Record name | 6-Heptynenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15295-69-9 | |

| Record name | 6-Heptynenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Heptynenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)